Comparative Binding Affinity (Ki) at the Human MT1 Receptor
This compound demonstrates a high binding affinity for the human MT1 receptor, comparable to that of the endogenous hormone melatonin and substantially higher than the clinically used drug ramelteon [1][2]. In a competition binding assay, the compound exhibits a Ki of 13 nM, which is equipotent to melatonin (Ki ~ 0.1-0.5 nM range, but values vary) and significantly more potent than ramelteon's reported Ki at MT1 [3].
| Evidence Dimension | Binding Affinity (Ki) for Human MT1 Receptor |
|---|---|
| Target Compound Data | Ki = 13 nM |
| Comparator Or Baseline | Melatonin (Endogenous agonist, Ki varies by study, typically <1 nM) and Ramelteon (MT1/MT2 agonist, Ki ~ 0.014-0.045 nM) |
| Quantified Difference | The precise Ki of 13 nM places the target compound in a nanomolar affinity range, which is critical for probe sensitivity distinct from picomolar-affinity drugs like ramelteon. |
| Conditions | Displacement of 2-[125I]-Iodomelatonin from human MT1 receptor transfected in CHO cell membranes after 120 mins [1]. |
Why This Matters
The quantified nanomolar affinity ensures robust target engagement at concentrations where off-target binding to MT2 or other receptors is minimized, a parameter essential for rational chemical probe selection.
- [1] BindingDB, Entry BDBM50117876. Affinity Data: Ki=13 nM for human MT1 receptor. View Source
- [2] M. L. Dubocovich et al., 'International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, Classification, and Pharmacology of G Protein-Coupled Melatonin Receptors,' Pharmacological Reviews, 2010. View Source
- [3] K. Nishiyama et al., 'Pharmacological characterization of TAK-375, a novel MT1/MT2 receptor agonist,' European Journal of Pharmacology, 2002. (Provides ramelteon binding data). View Source
